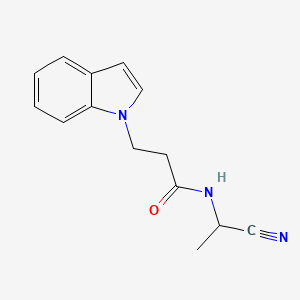
N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide, also known as Indacaterol, is a novel bronchodilator drug used in the treatment of chronic obstructive pulmonary disease (COPD). It was first approved by the US Food and Drug Administration (FDA) in 2011 and is marketed under the brand name Onbrez Breezhaler. Indacaterol belongs to the class of long-acting beta-agonists (LABAs) and is administered via inhalation.
Mecanismo De Acción
N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide acts by binding to beta-2 adrenergic receptors in the lungs, leading to the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels. This results in the relaxation of smooth muscles in the airways, leading to bronchodilation and improved airflow.
Biochemical and Physiological Effects:
N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide has been shown to have several biochemical and physiological effects, including increased cAMP levels, decreased intracellular calcium levels, and decreased inflammatory cytokine production. These effects contribute to the bronchodilatory and anti-inflammatory properties of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide is its long duration of action, which allows for once-daily dosing. In addition, N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide has a rapid onset of action, making it a useful tool for studying the effects of bronchodilators on lung function. However, the complex synthesis of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide and its high cost may limit its widespread use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide. One area of interest is the potential use of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide in combination with other drugs for the treatment of COPD. Another area of research is the development of new formulations of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide that may improve its efficacy and reduce its side effects. Finally, further studies are needed to better understand the mechanisms underlying the anti-inflammatory effects of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide and its potential use in the treatment of other inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide involves the reaction of 1H-indole-1-carboxylic acid with ethyl chloroformate to form ethyl 1H-indole-1-carboxylate. This intermediate is then reacted with 3-aminopropionitrile to form N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide. The synthesis of N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide is a complex process that requires careful optimization of reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide has been extensively studied for its therapeutic potential in the treatment of COPD. Several clinical trials have demonstrated its effectiveness in improving lung function, reducing symptoms, and preventing exacerbations in patients with COPD. In addition, N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide has been shown to have a faster onset of action and a longer duration of action compared to other LABAs.
Propiedades
IUPAC Name |
N-(1-cyanoethyl)-3-indol-1-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11(10-15)16-14(18)7-9-17-8-6-12-4-2-3-5-13(12)17/h2-6,8,11H,7,9H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNFBFCNLFRQFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CCN1C=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanoethyl)-3-(1H-indol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377285.png)
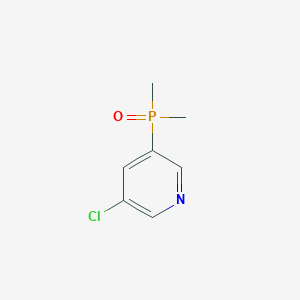
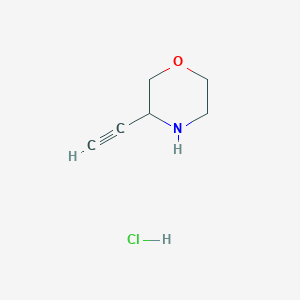
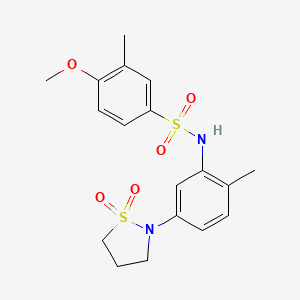
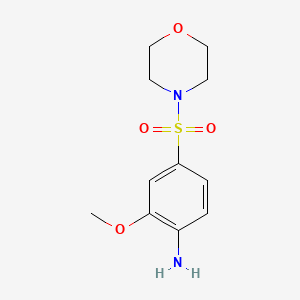
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2377291.png)
![N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2377292.png)
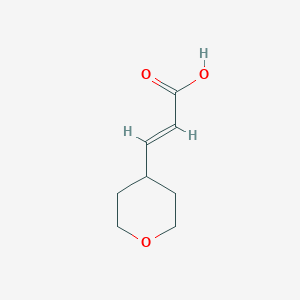

![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2377298.png)
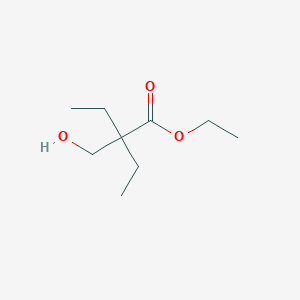
![N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2377302.png)
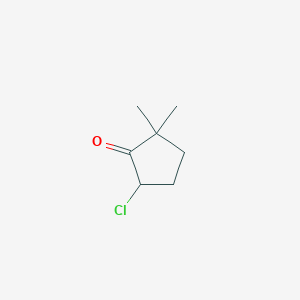
![2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine](/img/structure/B2377305.png)